molecular formula C16H19N3O2 B2689270 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide CAS No. 1207047-10-6

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide

Cat. No.: B2689270
CAS No.: 1207047-10-6
M. Wt: 285.347
InChI Key: KFDOUJQWLWCWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Pyridazinone-Based Therapeutics and Research Significance

Historical Evolution of Pyridazinone Derivatives in Medicinal Chemistry

Pyridazinones, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms, first gained attention in the mid-20th century for their cardiovascular effects. Early studies identified 4,5-dihydro-6-phenylpyridazinones as potent inotropic agents, enhancing cardiac contractility through phosphodiesterase (PDE) inhibition. By the 1980s, derivatives like pimobendan demonstrated combined vasodilatory and positive inotropic properties, paving the way for heart failure therapeutics.

The 1990s marked a shift toward anti-inflammatory applications. Emorfazone , a 3(2H)-pyridazinone derivative, became clinically notable for its analgesic and anti-inflammatory activity without the ulcerogenic side effects of traditional NSAIDs. Structural modifications, such as halogenation and arylpiperazinyl substitutions, further optimized potency and selectivity. Recent advances have explored pyridazinones as dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, addressing multifactorial inflammation.

Table 1: Key Milestones in Pyridazinone Drug Development
Era Compound Class Therapeutic Application Mechanism of Action
1970s–1980s 4,5-Dihydro-6-phenylpyridazinones Cardiovascular disorders PDE inhibition, calcium sensitization
1990s–2000s 3(2H)-Pyridazinones (e.g., emorfazone) Inflammation and pain COX inhibition, reduced ulcerogenicity
2010s–Present Hybrid pyridazinone-acetamides Neurodegenerative diseases Acetylcholinesterase inhibition

Structural Uniqueness of N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(o-Tolyl)acetamide

This compound (molecular formula: C₁₆H₁₉N₃O₂ , molecular weight: 285.34 g/mol) integrates three critical motifs:

  • Pyridazinone Core : The 6-oxopyridazin-1(6H)-yl group provides hydrogen-bonding capacity via its ketone oxygen and nitrogen atoms, facilitating interactions with enzymatic targets.
  • Propyl Linker : A three-carbon chain connects the pyridazinone ring to the acetamide group, optimizing spatial orientation for target engagement while maintaining metabolic stability.
  • o-Tolyl-Acetamide Substituent : The ortho-methylphenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability for central nervous system applications.
Figure 1: Structural Comparison with Analogous Derivatives
Compound Key Structural Differences Therapeutic Implications
Emorfazone Lacks acetamide moiety; morpholino substitution Peripheral anti-inflammatory activity
Pimobendan Benzimidazole fusion Cardiovascular inotropy
This compound o-Tolyl-acetamide tail Potential central acetylcholinesterase inhibition

The synthesis of this compound typically involves:

  • Pyridazinone Ring Formation : Cyclocondensation of hydrazine derivatives with diketones.
  • Alkylation : Introduction of the propyl chain via nucleophilic substitution.
  • Acetamide Coupling : Reaction of 2-(o-tolyl)acetic acid with the amine-terminated propyl linker.

Properties

IUPAC Name

2-(2-methylphenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13-6-2-3-7-14(13)12-15(20)17-9-5-11-19-16(21)8-4-10-18-19/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDOUJQWLWCWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propyl group.

    Coupling with o-Tolyl Acetamide: The final step involves coupling the pyridazinone derivative with o-tolyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide serves as a building block for synthesizing more complex molecules. Its structural characteristics allow for modifications that can lead to new derivatives with potential applications in various fields.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that derivatives of this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Preliminary investigations have shown that the compound may induce apoptosis in cancer cell lines, warranting further exploration into its mechanisms of action.

Medicine

The compound is being investigated for its therapeutic potential against various diseases, including:

  • Neurodegenerative Disorders: Its structural similarity to known inhibitors of monoamine oxidase suggests potential applications in treating conditions like Parkinson's disease .
  • Inflammatory Diseases: Ongoing studies are exploring its efficacy in modulating inflammatory pathways.

Case Study 1: Anticancer Activity

In a study examining the effects of various pyridazinone derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide can be compared with other pyridazinone derivatives and tolyl-containing compounds. Similar compounds include:

    Pyridazinone Derivatives: Compounds with similar pyridazinone rings but different substituents.

    Tolyl-Containing Compounds: Compounds with tolyl groups attached to different functional groups.

The uniqueness of this compound lies in its specific combination of the pyridazinone ring and the tolyl group, which imparts distinct chemical and biological properties.

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone ring and an o-tolyl group, which are significant for its biological interactions. The molecular formula is C16H20N2OC_{16}H_{20}N_{2}O and the molecular weight is approximately 256.35 g/mol. Its structure can be represented as follows:

N 3 6 oxopyridazin 1 6H yl propyl 2 o tolyl acetamide\text{N 3 6 oxopyridazin 1 6H yl propyl 2 o tolyl acetamide}

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Pyridazinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Propyl Chain : A nucleophilic substitution reaction introduces the propyl group.
  • Coupling with o-Tolyl Acetamide : This final step typically uses coupling reagents like EDCI in the presence of bases such as triethylamine.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Research indicates that it may inhibit key enzymes involved in inflammatory pathways, similar to other pyridazine derivatives.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit:

  • Anticancer Properties : Some pyridazine derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .

Study on Anti-inflammatory Activity

A recent study identified new pyridazine-based compounds as multi-target anti-inflammatory agents. These compounds were tested for their ability to inhibit carbonic anhydrase (CA), COX-2, and 5-LOX enzymes. The results indicated significant inhibition rates, suggesting that this compound could exhibit similar properties due to its structural similarities .

Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer potential of pyridazine derivatives. The findings revealed that these compounds could effectively reduce tumor growth in various cancer cell lines by interfering with cellular signaling pathways associated with proliferation and survival .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructureBiological Activity
N-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propylamideStructureAnticancer, anti-inflammatory
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamideStructureCOX inhibition, potential analgesic

Q & A

Q. What are the established synthetic routes for preparing N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis of acetamide derivatives typically involves coupling reactions between amine and carbonyl-containing intermediates. For example, Scheme 3 in outlines a protocol using ethanol and piperidine at 0–5 °C for 2 hours to synthesize structurally related 2-cyanoacetamide derivatives . Adjusting solvent polarity (e.g., DMF vs. ethanol) and base selection (e.g., DIPEA in ) can optimize reaction efficiency and minimize side products. Purification via Biotage SP4 systems (as in ) is recommended for isolating high-purity products (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be utilized to confirm the structural integrity of this compound?

  • 1H NMR : Peaks for the o-tolyl methyl group (δ ~2.3 ppm) and pyridazinone protons (δ ~6.5–7.5 ppm) should align with similar compounds in and .
  • FTIR : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and pyridazinone ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : QTOF ESI MS (as in ) provides accurate mass verification (e.g., [M+H]+ calculated vs. observed) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

and describe assays for structurally related acetamides:

  • Antimicrobial Activity : MIC testing against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
  • DNA Binding : UV-Vis titration or fluorescence quenching to assess intercalation or groove binding .
  • Enzyme Inhibition : Kinase or protease assays using fluorogenic substrates, with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding mechanisms?

  • DFT Analysis : Optimize the molecular geometry and calculate HOMO-LUMO gaps to predict reactivity (as in for MESP analysis) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Compare results with experimental data from to validate predictions .

Q. What strategies resolve contradictions in solubility and stability data across different experimental setups?

  • Solubility : Compare results in polar (DMSO) vs. semi-polar (ethanol) solvents. highlights solvent-dependent affinities .
  • Stability : Perform accelerated degradation studies under varying pH and temperatures (e.g., 25°C vs. 40°C). Use HPLC to track decomposition products .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact pharmacokinetic properties?

  • Alkyl Chain Effects : shows that increasing dimethylaminopropyl chain length enhances cellular permeability but may reduce solubility .
  • Substituent Positioning : Ortho-substituted aryl groups (e.g., o-tolyl) improve steric hindrance against metabolic enzymes, as seen in for PEGylated analogs .

Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential?

  • Rodent Models : For neuropathic pain or inflammation, use carrageenan-induced paw edema ( references PEGylated compounds with enhanced bioavailability) .
  • Pharmacokinetics : Monitor plasma half-life and tissue distribution via LC-MS/MS, adjusting formulations (e.g., PEGylation) to improve AUC .

Methodological Guidance

Q. What analytical workflows are recommended for detecting metabolic byproducts?

  • LC-MS/MS : Use high-resolution mass spectrometry to identify Phase I/II metabolites. provides fragmentation patterns for related acetamides .
  • Microsomal Incubations : Combine liver microsomes (human/rat) with NADPH to simulate hepatic metabolism .

Q. How can crystallography or TEM validate supramolecular interactions (e.g., cyclodextrin inclusion complexes)?

describes β-cyclodextrin inclusion studies for pyrrolobenzodiazepine acetamides. Use X-ray crystallography or TEM to confirm host-guest stoichiometry and stability constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.